Lugrandoside

细胞毒性 苯乙醇苷 HEp-2细胞

Researchers requiring a structurally defined phenylpropanoid glycoside for anti-inflammatory or cytotoxicity studies often face supply inconsistency and isomer contamination. Lugrandoside (CAS 117457-37-1) resolves this with demonstrated chemical stability and precise biological activity. - Documented stability: No isomerization to isolugrandoside under standard isolation conditions, ensuring batch-to-batch consistency. - Validated in vivo activity: Attenuates LPS-induced ARDS in mice by suppressing IL-1β, IL-6, and TNF-α expression. - Reliable sourcing: Available in multiple research-grade quantities with HPLC-verified purity; ships with ice pack to maintain integrity.

Molecular Formula C29H36O16
Molecular Weight 640.6 g/mol
Cat. No. B15137834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLugrandoside
Molecular FormulaC29H36O16
Molecular Weight640.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O
InChIInChI=1S/C29H36O16/c30-11-19-22(36)23(37)25(39)29(43-19)42-12-20-27(45-21(35)6-3-13-1-4-15(31)17(33)9-13)24(38)26(40)28(44-20)41-8-7-14-2-5-16(32)18(34)10-14/h1-6,9-10,19-20,22-34,36-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23+,24-,25-,26-,27-,28-,29-/m1/s1
InChIKeyYKBRODKARMTLPL-NTBOYMNJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lugrandoside 采购指南:苯丙素苷类天然产物的结构特征与基础属性


Lugrandoside 是一种从毛地黄属植物茎叶中分离得到的新型苯丙素苷(Phenylpropanoid glycoside)天然产物[1]。其化学结构通过波谱数据解析,被鉴定为3,4-二羟基-β-苯乙氧基-O-β-D-吡喃葡萄糖基-(1→6)-4-O-反式咖啡酰基-β-D-吡喃葡萄糖苷,属于咖啡酸酯类苯乙醇苷[2]。该化合物在DMSO中具有良好的溶解性(50 mg/mL),分子量为640.59,分子式为C29H36O16[3]。作为一类具有多种生物活性的次级代谢产物,Lugrandoside 的获取和选用需基于其与同类苯乙醇苷类似物的精确结构差异和活性数据对比,以确保研究结果的可靠性与可重复性[4]。

Natural product SAR probe: Distinct 3,4-dihydroxy-β-phenylethoxy and trans-caffeoyl substitution pattern supports structure-activity relationship studies against related phenylethanoid glycosides.
In vivo model-response context: Reported to modulate IL-1β, IL-6, and TNF-α in LPS-induced ARDS models; supports acute inflammation pathway research.
Stability-dependent workflow: Demonstrated resistance to isomerization under specific isolation conditions; suitable for purification method development and chemotaxonomy studies.

为何苯丙素苷类化合物不可随意替换:Lugrandoside 的精确选择必要性


苯丙素苷是一类结构多样的天然产物,其糖核的组成、连接方式以及酰基化模式(如咖啡酰基的位置和顺反异构)均会显著影响其生物活性、理化性质和稳定性[1]。对于Lugrandoside而言,其特定的3,4-二羟基-β-苯乙氧基片段和反式咖啡酰基-β-D-吡喃葡萄糖苷骨架,决定了它不能与结构近似的同系物(如Maxoside、isolugrandoside或Verbascoside)进行简单的功能替换[2]。例如,在分离纯化过程中,Lugrandoside向其异构体isolugrandoside的转化在特定条件下并未发生,这为其化学稳定性和一致性提供了重要保证,而这是采购和实验设计中必须考虑的因素[3]。因此,将Lugrandoside笼统地归为“苯丙素苷”并采用其他廉价或更易得的类似物替代,将导致实验数据的不可比性,甚至完全改变研究的结论。以下定量数据将具体阐明Lugrandoside在细胞毒性和抗炎活性方面相较于其最相关类似物的确切差异[4]。

Acylation pattern alters cytotoxicity profile
Maxoside and isolugrandoside show distinct IC50 differences within the same HEp-2 assay range. Direct substitution may shift cell-model response context.
Isomerization risk limits interchangeability
Lugrandoside does not readily isomerize to isolugrandoside, but analogs with different stability profiles may introduce lot-to-lot variability in long-term studies.
Co-occurring glycosides mask target attribution
Verbascoside and isoacteoside coexist in Digitalis extracts; generic phenylethanoid mixtures cannot confirm Lugrandoside-specific pathway-response endpoints.

Lugrandoside 量化区分证据指南:与关键类似物的活性与稳定性对比


Lugrandoside 与 Maxoside、isolugrandoside 对 HEp-2 癌细胞系的细胞毒性对比

在一项针对毛地黄属植物化学成分的研究中,Lugrandoside (3) 与结构类似物 isolugrandoside (2) 和 Maxoside (4) 同时被分离,并评估了对人喉表皮样癌 HEp-2 细胞的细胞毒性。结果显示,三者均表现出比其他分离化合物更强的细胞毒性,但其 IC50 值存在差异。Lugrandoside 的细胞毒性介于 Maxoside 和 isolugrandoside 之间[1]。

HEp-2 Cytotoxicity Comparison
Head-to-head
IC50 range 71.9–220 µM among Lugrandoside, Maxoside, and isolugrandoside; ranks among more active isolates.
Supports cytotoxicity endpoint review
MTT assay, HEp-2 cell line; rank-order context only
细胞毒性 苯乙醇苷 HEp-2细胞

Lugrandoside 对 LPS 诱导的急性呼吸窘迫综合征 (ARDS) 的抗炎作用

在 LPS 诱导的小鼠 ARDS 模型中,Lugrandoside 显著降低了肺组织中促炎细胞因子 IL-1β、IL-6 和 TNF-α 的基因表达水平。该研究直接将 Lugrandoside 治疗组与 LPS 模型组进行对比,结果显示 Lugrandoside 能有效缓解炎症反应和细胞凋亡,改善肺损伤[1]。

LPS ARDS In Vivo Model
Head-to-head
Significant reduction in IL-1β, IL-6, TNF-α mRNA vs. LPS-challenged controls.
Reported model-response endpoint context
LPS-induced mouse ARDS; cytokine gene expression
抗炎 ARDS 苯丙素苷

Lugrandoside 在分离纯化过程中的化学稳定性优于 isolugrandoside

在从白蜡树皮中分离苯丙素苷的研究中,对 Lugrandoside 和其异构体 isolugrandoside 的稳定性进行了考察。结果表明,在所使用的分离纯化条件下,未观察到 Lugrandoside 向 isolugrandoside 的异构化转化[1]。这为 Lugrandoside 的化学稳定性和批次间一致性提供了关键证据。

Isomerization Stability
Head-to-head
0% conversion to isolugrandoside observed under Fraxinus ornus bark isolation conditions.
Supports chemical-stability context
Specific isolation method; review for other matrices
化学稳定性 异构化 分离纯化

Lugrandoside 与 Verbascoside 等苯丙素苷在植物中的共存与区分

多项植物化学研究显示,Lugrandoside 常与 Verbascoside、isoacteoside 等其他苯丙素苷在同一植物提取物中共存[1]。这从侧面证实了 Lugrandoside 是一个结构独特的化学实体,而非其他已知化合物的衍生物或降解产物。其精确的结构鉴定依赖于高分辨质谱和核磁共振等波谱技术[2]。

Co-occurrence Identity
Class-level
Resolved from Verbascoside and isoacteoside by distinct chromatographic and NMR behavior in Digitalis extracts.
Data to verify: class-level inference
Source-specific chemotaxonomic review
植物化学 毛地黄属 苯丙素苷

Lugrandoside 最佳科研与工业应用场景推荐


场景一:抗肿瘤先导化合物的构效关系 (SAR) 研究

由于 Lugrandoside 在针对 HEp-2 细胞的细胞毒性筛选中表现出与 Maxoside 和 isolugrandoside 相近但又不完全相同的活性[1],它非常适合作为研究苯乙醇苷类化合物抗肿瘤构效关系的核心探针。研究人员可通过比较其与类似物在结构上的微小差异(如糖基化位点和酰基化模式)如何影响 IC50 值,来优化和设计更具潜力的抗肿瘤候选分子。

场景二:急性肺损伤/ARDS 的体内药理学研究

Lugrandoside 已被证实在 LPS 诱导的小鼠 ARDS 模型中,通过抑制 IL-1β, IL-6, TNF-α 等关键炎症因子的表达来减轻肺损伤[2]。因此,它可作为研究 ARDS 发病机制和筛选新型治疗药物的一个确切的阳性对照或工具化合物,尤其适用于探索基于抗炎和抗凋亡双重机制的干预策略。

场景三:天然产物的化学稳定性与分离工艺开发

Lugrandoside 在分离纯化条件下表现出的高稳定性(不向其异构体 isolugrandoside 转化)[3],使其成为开发苯丙素苷类化合物规模化分离纯化工艺的理想模型。研究人员可利用这一特性,优化色谱条件,确保目标产物的高纯度和高回收率,这对于天然产物标准品的制备和生产至关重要。

场景四:植物化学分类学 (Chemotaxonomy) 研究

Lugrandoside 作为毛地黄属 (Digitalis) 植物的特征性化学成分之一[4],可作为化学分类学标记物,用于该属内不同物种的亲缘关系鉴定、种质资源评价以及药材道地性研究。其与 Maxoside 等苯乙醇苷的共存模式为植物分类提供了重要的化学依据[1]。

Application
Selection Property
Validation Focus
Phenylethanoid SAR studies
Cell-model endpoint review
Cytotoxicity rank-order and acylation pattern
Acute lung inflammation model research
Model-response endpoint context
Cytokine modulation and apoptosis pathway interpretation
Purification method development
Stability-dependent workflow
Isomerization resistance and lot consistency
Chemotaxonomic marker analysis
Identity-confirmation context
Co-occurrence patterns and chromatographic resolution

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